5-(4-Bromophenyl)-1-hydroxy-3-phenylpyrazin-2-one
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Overview
Description
5-(4-Bromophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone is a heterocyclic compound that features a pyrazinone core substituted with a bromophenyl and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-1-hydroxy-3-phenylpyrazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzoyl chloride with phenylhydrazine to form an intermediate, which is then cyclized to yield the desired pyrazinone compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a base.
Major Products
Oxidation: Formation of 5-(4-bromophenyl)-3-phenyl-2(1H)-pyrazinone.
Reduction: Formation of 5-(4-phenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone.
Substitution: Formation of various substituted pyrazinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-1-hydroxy-3-phenylpyrazin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s bromophenyl and phenyl groups can interact with hydrophobic pockets in proteins, enhancing its binding affinity. Additionally, the hydroxyl group can form hydrogen bonds with amino acid residues, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar structural features but different heterocyclic core.
4-(4-Bromophenyl)-1H-imidazole: Another bromophenyl-substituted heterocycle with distinct chemical properties.
Uniqueness
5-(4-Bromophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone is unique due to its specific substitution pattern and the presence of both bromophenyl and phenyl groups on the pyrazinone core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(4-bromophenyl)-1-hydroxy-3-phenylpyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O2/c17-13-8-6-11(7-9-13)14-10-19(21)16(20)15(18-14)12-4-2-1-3-5-12/h1-10,21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUCVUNVQGVCPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CN(C2=O)O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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